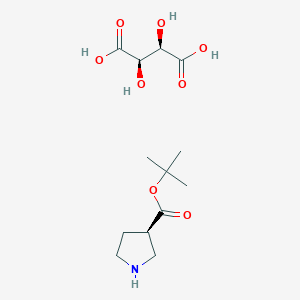![molecular formula C17H14F2N2O4 B15160525 Benzoic acid, 3-[3-[4-(difluoromethoxy)phenyl]-2-oxo-1-imidazolidinyl]- CAS No. 651748-80-0](/img/structure/B15160525.png)
Benzoic acid, 3-[3-[4-(difluoromethoxy)phenyl]-2-oxo-1-imidazolidinyl]-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Benzoic acid, 3-[3-[4-(difluoromethoxy)phenyl]-2-oxo-1-imidazolidinyl]- is a complex organic compound that features a benzoic acid core substituted with a difluoromethoxyphenyl group and an imidazolidinyl moiety
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of benzoic acid, 3-[3-[4-(difluoromethoxy)phenyl]-2-oxo-1-imidazolidinyl]- typically involves multiple steps, including O-alkylation, oxidation, and N-acylation reactions. One common starting material is 4-difluoromethoxy-3-hydroxybenzaldehyde, which undergoes O-alkylation with bromomethyl cyclopropane. The intermediate product is then oxidized using reagents such as sulfamic acid and sodium chlorite in acetonitrile to yield the desired benzoic acid derivative .
Industrial Production Methods
In industrial settings, the production of this compound may involve optimized reaction conditions to maximize yield and purity. For example, the use of sodium hydroxide as an alkali in the final step of the synthesis has been shown to be more economical and scalable compared to other bases like sodium hydride or potassium tert-butoxide .
Análisis De Reacciones Químicas
Types of Reactions
Benzoic acid, 3-[3-[4-(difluoromethoxy)phenyl]-2-oxo-1-imidazolidinyl]- can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form different derivatives.
Reduction: Reduction reactions can modify the functional groups present in the molecule.
Substitution: The difluoromethoxy and imidazolidinyl groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like sodium chlorite and reducing agents such as lithium aluminum hydride. Reaction conditions typically involve controlled temperatures and solvents like acetonitrile or methanol to ensure the desired transformations .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield various carboxylic acid derivatives, while substitution reactions can introduce new functional groups into the molecule.
Aplicaciones Científicas De Investigación
Benzoic acid, 3-[3-[4-(difluoromethoxy)phenyl]-2-oxo-1-imidazolidinyl]- has a wide range of applications in scientific research:
Chemistry: The compound is used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: It is investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Mecanismo De Acción
The mechanism of action of benzoic acid, 3-[3-[4-(difluoromethoxy)phenyl]-2-oxo-1-imidazolidinyl]- involves its interaction with molecular targets and pathways within biological systems. For example, it has been shown to inhibit the TGF-β1-induced epithelial-mesenchymal transformation (EMT) in lung epithelial cells, which plays a key role in the pathogenesis of pulmonary fibrosis. The compound achieves this by reducing the phosphorylation levels of Smad2/3 and inhibiting the expression of proteins like α-SMA, vimentin, and collagen I .
Comparación Con Compuestos Similares
Similar Compounds
3,4-Difluorobenzoic acid: A simpler analog with similar difluoromethoxy substitution but lacking the imidazolidinyl group.
Roflumilast: A PDE-4 inhibitor with a similar difluoromethoxyphenyl group, used in the treatment of COPD.
Uniqueness
Benzoic acid, 3-[3-[4-(difluoromethoxy)phenyl]-2-oxo-1-imidazolidinyl]- is unique due to its combination of a benzoic acid core with both difluoromethoxy and imidazolidinyl groups. This structural complexity imparts distinct chemical and biological properties, making it a valuable compound for various research applications.
Propiedades
Número CAS |
651748-80-0 |
|---|---|
Fórmula molecular |
C17H14F2N2O4 |
Peso molecular |
348.30 g/mol |
Nombre IUPAC |
3-[3-[4-(difluoromethoxy)phenyl]-2-oxoimidazolidin-1-yl]benzoic acid |
InChI |
InChI=1S/C17H14F2N2O4/c18-16(19)25-14-6-4-12(5-7-14)20-8-9-21(17(20)24)13-3-1-2-11(10-13)15(22)23/h1-7,10,16H,8-9H2,(H,22,23) |
Clave InChI |
PEKHKBDYNSVXSQ-UHFFFAOYSA-N |
SMILES canónico |
C1CN(C(=O)N1C2=CC=C(C=C2)OC(F)F)C3=CC=CC(=C3)C(=O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![N~2~-[(2-Aminophenyl)methyl]alaninamide](/img/structure/B15160449.png)
![1H-Benzimidazole, 2-[(octahydro-1H-1,4,7-triazonin-1-yl)methyl]-](/img/structure/B15160455.png)
![1-Propanone, 1-[2-[(1-methylethyl)seleno]-3-phenyl-2-cyclobuten-1-yl]-](/img/structure/B15160456.png)


![4-Azido-1-phenyl-1H-pyrazolo[3,4-B]quinolin-3-amine](/img/structure/B15160476.png)
![2-[(1H-Indol-3-yl)methylidene]-1-azabicyclo[2.2.2]octan-3-ol](/img/structure/B15160491.png)




boranyl](/img/structure/B15160523.png)
![2-[1-(3-Hydroxypropoxy)cyclohexyl]-1-phenylpropan-1-one](/img/structure/B15160533.png)
![4-[6-(Dodecylsulfanyl)-1,3-benzothiazol-2(3H)-ylidene]cyclohexa-2,5-dien-1-one](/img/structure/B15160534.png)
